molecular formula C14H16N2O3S B351005 Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate CAS No. 864860-57-1

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B351005
CAS No.: 864860-57-1
M. Wt: 292.36g/mol
InChI Key: FEQFXWHNDZIOAD-UHFFFAOYSA-N
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Description

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Pentanoylamino Group: The pentanoylamino group can be introduced by reacting the benzothiazole core with pentanoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

    Benzothiazole: The parent compound, which lacks the pentanoylamino and ester groups.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    Methyl 2-(acetylamino)-1,3-benzothiazole-6-carboxylate: A similar compound with an acetylamino group instead of a pentanoylamino group.

Uniqueness: Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate is unique due to the presence of both the pentanoylamino and ester functional groups, which can impart distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to its simpler analogs.

Properties

IUPAC Name

methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-4-5-12(17)16-14-15-10-7-6-9(13(18)19-2)8-11(10)20-14/h6-8H,3-5H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQFXWHNDZIOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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